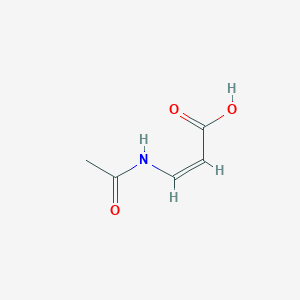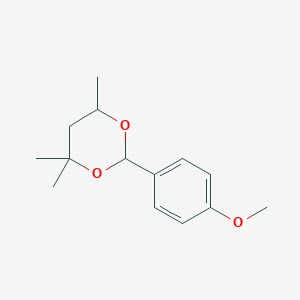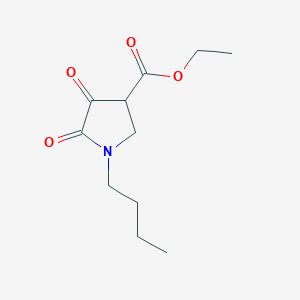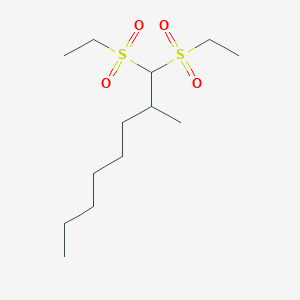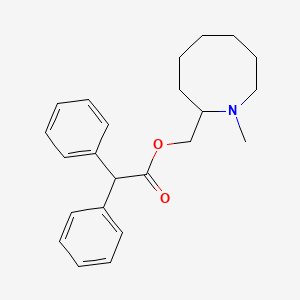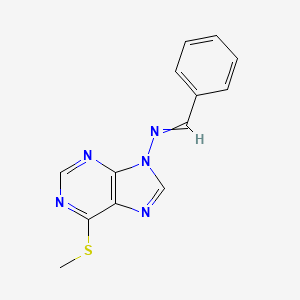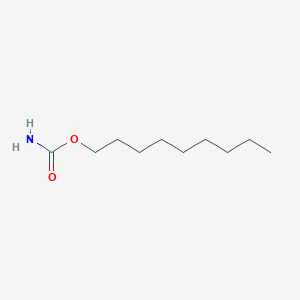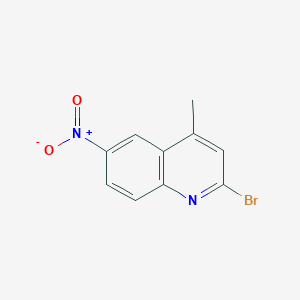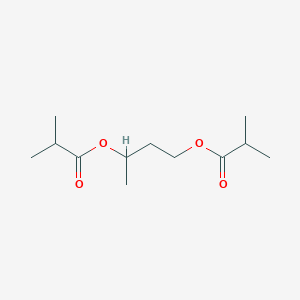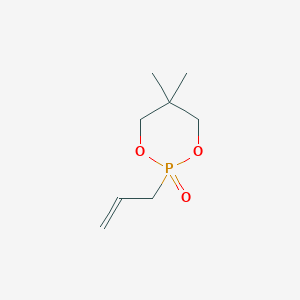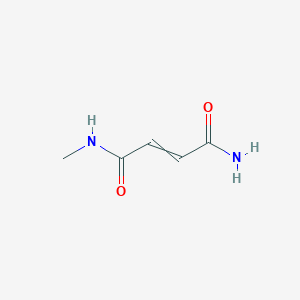
N~1~-Methylbut-2-enediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Methylbut-2-enediamide is a chemical compound with a unique structure that includes an amide functional group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of the amide group makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-Methylbut-2-enediamide can be achieved through several methods. One common approach involves the reaction of an appropriate amine with an acyl chloride or anhydride. For instance, the reaction of N-(1-methylbut-2-en-1-yl)-2-iodaniline with acetic anhydride or chloroacetyl chloride results in the formation of N-acetyl- and N-chloroacetyl derivatives .
Industrial Production Methods: Industrial production of N1-Methylbut-2-enediamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N1-Methylbut-2-enediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
N~1~-Methylbut-2-enediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1-Methylbut-2-enediamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds and participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Methylbut-2-ene: A related compound with a similar structure but different functional groups.
N-Acetyl-N-(2-chloroacetyl)-N-(1-methylbut-2-en-1-yl)-2-iodaniline: A derivative with additional functional groups that modify its reactivity and applications.
Uniqueness: N1-Methylbut-2-enediamide is unique due to its specific amide functional group and the presence of a methylbut-2-ene moiety. This combination of structural features provides it with distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
13022-96-3 |
|---|---|
Formule moléculaire |
C5H8N2O2 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
N'-methylbut-2-enediamide |
InChI |
InChI=1S/C5H8N2O2/c1-7-5(9)3-2-4(6)8/h2-3H,1H3,(H2,6,8)(H,7,9) |
Clé InChI |
JOOWUNKQFDHPRH-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C=CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


